Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Medicinal Chemistry Organic Synthesis Quality Control

Researchers advancing kinase or GPCR programs require scaffolds with reliable purity and salt-form consistency. Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride (CAS 416852-20-5) delivers these in a stable hydrochloride salt, enabling reproducible aqueous solubility and scalable reaction conditions. • Dual-ring architecture supporting parallel diversification at both piperidine NH and pyridine positions for efficient SAR exploration • Calculated LogP 1.69 & TPSA 42.0 Ų within favorable CNS drug space (LogP 1-3, TPSA <60 Ų), guiding brain-penetrant candidate design • Hydrochloride salt form ensures superior crystalline stability and assay-ready solubility vs. free base, reducing handling variability

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 416852-20-5
Cat. No. B1428476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl(pyridin-2-yl)methanone hydrochloride
CAS416852-20-5
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=CC=N2.Cl
InChIInChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H
InChIKeyNEQBTRUXUIVJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride: Chemical Identity & Scaffold


Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride (CAS 416852-20-5) is a heterocyclic building block featuring a piperidine ring linked to a pyridine moiety via a central carbonyl group, supplied as a stable hydrochloride salt [1]. Its molecular formula is C₁₁H₁₅ClN₂O, with a molecular weight of 226.70 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, valued for its dual-ring architecture that enables downstream functionalization at both the piperidine nitrogen and pyridine positions [1]. Commercially available at purities of 97% and above, it is predominantly utilized as a synthetic intermediate in the development of kinase inhibitors, GPCR ligands, and other bioactive molecules [2].

Heterocyclic building block for lead optimization and scaffold diversification.
Dual reactive sites (piperidine NH, pyridine) enable parallel functionalization.
Hydrochloride salt form supports aqueous reaction media and reproducible formulation.

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride: Substitution Challenges


Substituting Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride with positional isomers (e.g., the 3-pyridinyl analog, CAS 1004529-41-2) or the free base (CAS 1060817-03-9) introduces quantifiable alterations in lipophilicity, molecular weight, and salt-mediated solubility that directly impact synthetic outcomes and biological readouts [1]. Even minor structural shifts—such as relocating the carbonyl attachment from the 2-position to the 3-position of the pyridine ring—yield distinct LogP values and hydrogen-bonding patterns that can redirect metabolic stability and target engagement profiles [1]. Furthermore, the hydrochloride salt form confers superior aqueous solubility and crystalline stability relative to the free base, enabling more reproducible formulation in aqueous assays and scalable reaction conditions . The evidence presented below quantifies these differences and underscores why generic replacement is not scientifically defensible in procurement decisions.

1
Positional isomers (e.g., 3-pyridinyl analog) shift LogP and TPSA, altering membrane permeability prediction.
2
Free base form may not provide adequate aqueous solubility, complicating assay reproducibility and scale-up.
3
Purity grade differences (95% vs 97%) introduce byproduct risk in multi-step synthesis; lot-specific review is advised.

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride: Quantified Differentiation


Purity Advantage Over 3-Isomer

The hydrochloride salt of Piperidin-4-yl(pyridin-2-yl)methanone is commercially supplied at a minimum purity of 97%, as specified by major vendors, compared to the 3-positional isomer (piperidin-3-yl(pyridin-2-yl)methanone, CAS 1060817-03-9) which is typically offered at 95% purity . This 2% absolute purity differential reduces the likelihood of byproduct interference in multi-step synthetic sequences and ensures higher lot-to-lot consistency.

Purity specification
Supplier specification
Target: ≥97%
Comparator (3-isomer): ≥95%
Δ = 2% absolute
Supports synthesis reproducibility and reduced byproduct interference.
Vendor-specified; independent lot review recommended.
Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity Advantage Over 3-Isomer

The predicted partition coefficient (LogP) of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is 1.6857, which is higher than that of its 3-piperidinyl analog (LogP 1.5927) [1]. This ~0.1 LogP unit increase indicates moderately greater lipophilicity, a parameter that correlates with improved passive membrane diffusion and potential blood-brain barrier penetration.

Lipophilicity (ΔLogP)
Predicted
Δ LogP = 0.093
(target 1.6857 vs comparator 1.5927)
May affect passive membrane diffusion and CNS penetration potential.
In silico prediction; experimental confirmation needed.
Drug Design ADME Computational Chemistry

Aqueous Solubility: Salt vs Free Base

The hydrochloride salt (MW 226.7 g/mol) exhibits significantly improved water solubility compared to its free base counterpart (MW 190.24 g/mol), a difference rooted in the ionic character of the salt [1][2]. While exact aqueous solubility values are not publicly reported, the hydrochloride form is universally described as 'soluble in water' whereas the free base is typically insoluble or sparingly soluble . This solubility advantage is critical for reproducible in vitro pharmacology and IV formulation.

Aqueous solubility (salt vs. free base)
Class-level
Hydrochloride: water soluble
Free base: sparingly soluble
Supports aqueous assay compatibility; DMSO-heavy stocks may be avoidable.
Class-level salt effect; exact solubility data not publicly reported.
Formulation Science Preclinical Development Salt Selection

TPSA Advantage Over 3-Isomer

The topological polar surface area (TPSA) of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is calculated to be 41.99 Ų, while the 3-positional isomer (piperidin-3-yl(pyridin-2-yl)methanone) reports a TPSA of 50.57 Ų [1]. This ~8.6 Ų reduction in TPSA is meaningful, as TPSA values below 60 Ų are generally associated with favorable intestinal absorption and blood-brain barrier penetration.

TPSA difference
Predicted
Δ TPSA = -8.58 Ų
(target 41.99 vs comparator 50.57)
May favor oral absorption and BBB penetration (below 60 Ų threshold).
In silico calculation; requires in-vitro permeability validation.
Drug Design ADME Medicinal Chemistry

Patent-Validated Scalable Synthesis

A scalable synthetic route to Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is disclosed in WO2008/108957, describing the treatment of a precursor with 4M HCl in dioxane/methanol to afford the hydrochloride salt in quantitative yield . This patent-supported method provides a reliable, reproducible path to multi-gram quantities, whereas many positional isomers lack comparable patent-validated scale-up protocols.

Scalable synthesis route
Patent-supported
WO2008/108957
Quantitative yield; HCl/dioxane/methanol, rt, 1.5 h
Supports multi-gram scale-up and supply continuity.
Method documented; reproducibility verification advised for new batches.
Process Chemistry Scale-up Patents

Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride: Key Application Scenarios


Kinase Inhibitor Scaffold Development

In medicinal chemistry programs targeting protein kinases (e.g., PI3K, ALK), Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride serves as a core scaffold for ATP-competitive inhibitor design. The 97% purity benchmark ensures that initial SAR studies are not confounded by impurities, and the hydrochloride salt's aqueous solubility facilitates high-throughput biochemical screening [1]. The documented LogP and TPSA advantages further position this isomer for optimizing pharmacokinetic profiles in lead series.

GPCR Ligand Synthesis

For G protein-coupled receptor (GPCR) programs—particularly those involving aminergic or peptidergic receptors—the precise spatial orientation of the piperidine and pyridine rings is critical. The 4-(2-pyridinyl) connectivity present in this hydrochloride salt has been exploited in the synthesis of histamine H3 receptor antagonists and other GPCR modulators, where even minor regioisomeric shifts can ablate target engagement [2].

Scalable Late-Stage Functionalization

The patent-validated synthetic route described in WO2008/108957 enables reliable scale-up of the hydrochloride intermediate, making it suitable for projects transitioning from hit-to-lead into lead optimization. The compound's dual reactive handles (piperidine NH and pyridine) allow for parallel diversification, and the hydrochloride salt form avoids the handling challenges and variable solubility of the free base .

CNS Drug Discovery

With a calculated LogP of 1.69 and TPSA of 42.0 Ų, this compound resides within the favorable physicochemical space for CNS penetration (LogP 1-3, TPSA < 60-70 Ų). These parameters, combined with the synthetic accessibility of the scaffold, make it a strategic choice for medicinal chemists designing brain-penetrant kinase inhibitors or neurotransmitter receptor ligands .

Application
Selection Property
Validation Focus
Kinase inhibitor design
Purity specification & aqueous solubility
SAR reproducibility & biochemical screening
GPCR ligand synthesis
Defined regioisomeric orientation (4-(2-pyridinyl))
Target engagement & regioisomer specificity
Late-stage functionalization
Scalable synthesis & dual functional handles
Process reproducibility & diversification yield
CNS drug discovery
Predicted CNS MPO profile (LogP, TPSA)
Permeability & brain exposure modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.